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3-(tert-Butyl)pyridazine

Cat. No.: B13009381
M. Wt: 136.19 g/mol
InChI Key: MOYMWRBMGUKAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)pyridazine is a chemical building block of significant interest in medicinal chemistry and drug discovery, built around the privileged pyridazine heterocyclic scaffold. The pyridazine ring, a diazine analog, is characterized by several unique physicochemical properties that make it highly valuable for molecular design. These properties include a high dipole moment, which favors specific intermolecular interactions like π-π stacking; weak basicity; and the capacity to act as both a strong hydrogen bond acceptor and a weak hydrogen bond donor . These features are strategically exploited to improve the solubility and binding affinity of lead compounds and to fine-tune their absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of a sterically demanding tert-butyl substituent at the 3-position can further influence the molecule's lipophilicity, conformational freedom, and metabolic stability, offering a versatile handle for chemical optimization. Pyridazine-based compounds have demonstrated a broad spectrum of pharmacological activities in research settings. The ring system is increasingly explored as a less lipophilic bioisostere for phenyl rings or other nitrogen-containing heterocycles . Recent research highlights the emergence of 3,6-disubstituted pyridazine derivatives as novel, potent inhibitors of Cyclin-dependent kinase 2 (CDK2), showing promising in vitro anti-proliferative activity against human breast cancer cell lines . Furthermore, 3-aminopyridazine is a key structural motif in several recently FDA-approved therapeutics, such as the gonadotropin-releasing hormone receptor antagonist relugolix (for advanced prostate cancer) and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib (for plaque psoriasis) . This underscores the direct therapeutic relevance of the pyridazine core in modern drug development. As such, this compound serves as a sophisticated intermediate for researchers synthesizing novel compounds for various biological evaluations, including but not limited to oncology, central nervous system (CNS) disorders, and inflammation. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B13009381 3-(tert-Butyl)pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-tert-butylpyridazine

InChI

InChI=1S/C8H12N2/c1-8(2,3)7-5-4-6-9-10-7/h4-6H,1-3H3

InChI Key

MOYMWRBMGUKAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Tert Butyl Pyridazine and Its Derivatives

Strategies for the Direct Synthesis of 3-(tert-Butyl)pyridazine Scaffolds

The direct construction of the this compound core can be achieved through various synthetic strategies, primarily involving cyclization and multicomponent reactions.

Cyclization Reactions for Pyridazine (B1198779) Ring Formation

Cyclization reactions are a cornerstone for the synthesis of the pyridazine ring. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

One established approach involves the reaction of a 1,4-diketone with hydrazine. beilstein-journals.org For instance, the condensation of a 1,4,7-triketone with hydrazine, followed by a dehydrogenation step, can yield a pyridazine ring. beilstein-journals.org Another method utilizes the inverse-electron demand Diels-Alder (iEDDA) reaction. This has been demonstrated in the synthesis of polyfunctionalized pyridazines by reacting a 3-bromo-s-tetrazine with silyl-enol ethers under mild conditions, mediated by a Lewis acid like boron trifluoride etherate. uzh.ch This reaction proceeds with high regioselectivity, offering a robust route to functionalized pyridazines. uzh.ch

A different cyclization strategy starts from a dihydropyridazine (B8628806) intermediate. For example, 4-tert-butyl-4,5-dihydro-3,6-dimethoxypyridazine, formed from the addition of a Grignard reagent to 3,6-dimethoxypyridazine, can be aromatized to the corresponding pyridazine through a two-step process of bromination and subsequent dehydrobromination. scispace.com

Starting Material(s)ReagentsProductKey Features
1,4,7-triketone, Hydrazine-Pyrrolo[1,2-b]pyridazine derivativeCondensation followed by dehydrogenation. beilstein-journals.org
3-Bromo-s-tetrazine, Silyl-enol etherBF3·OEt23-Bromo-4-substituted-pyridazineInverse-electron demand Diels-Alder reaction with high regioselectivity. uzh.ch
3,6-Dimethoxypyridazine, Grignard reagent1. Grignard reagent 2. Bromine 3. Sodium methoxide4-Substituted 3,6-dimethoxypyridazineAddition to form a dihydropyridazine followed by oxidation. scispace.com

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyridazine derivatives in a single step, which is advantageous for creating molecular libraries.

A notable example is the one-pot, three-component synthesis of tetra-substituted 1,6-dihydropyridazines. This process involves a phosphine-catalyzed Rauhut-Currier reaction of a γ-alkyl allenoate, a Diels-Alder reaction with di-tert-butyl azodicarboxylate, and subsequent deprotection of the Boc group. researchgate.net Another multicomponent approach involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type conditions to yield pyrazolo[4,3-c]pyridines. beilstein-journals.org

Functionalization and Derivatization Techniques on the Pyridazine Core

Once the pyridazine scaffold is formed, further functionalization can be carried out to introduce various substituents, enhancing the molecular diversity and tuning the properties of the final compounds.

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, of the pyridazine ring is a key step for subsequent cross-coupling reactions. The synthesis of 3-bromo-6-(tert-butyl)pyridazine (B3211296) is typically achieved through the bromination of 6-(tert-butyl)pyridazine. This reaction often employs brominating agents like bromine or N-bromosuccinimide (NBS) in an inert solvent.

The bromination of 4-tert-butyl-4,5-dihydro-3,6-dimethoxypyridazine has also been studied. scispace.com In a neutral solvent like chloroform, the reaction is only partial. However, the presence of a base such as sodium acetate (B1210297) or pyridine (B92270) can promote the reaction. scispace.com

SubstrateReagentProductReference
6-(tert-Butyl)pyridazineBromine or NBS3-Bromo-6-(tert-butyl)pyridazine
4-tert-Butyl-4,5-dihydro-3,6-dimethoxypyridazineBromine, Pyridine4-tert-Butyl-3,6-dimethoxypyridazine scispace.com

Cross-Coupling Reactions Utilizing Halogenated Pyridazine Intermediates

Halogenated pyridazines are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of pyridazine chemistry, it allows for the coupling of halogenated pyridazines with boronic acids or their esters. For example, 3-bromo-6-(tert-butyl)pyridazine can participate in Suzuki-Miyaura couplings to introduce various substituents.

A specific application is the synthesis of 3,6-bis(4-tert-butylphenyl)pyridazine, which was achieved through a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine (B152260) and 4-(tert-butyl)phenylboronic acid. rsc.org The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base, are critical for achieving good yields. rsc.org The steric hindrance from the tert-butyl group can sometimes lead to reduced reaction yields compared to less bulky substituents.

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridazine ring. For derivatives of this compound, these methods allow for the introduction of diverse functional groups, particularly at positions that have been pre-functionalized with a halide or a similar leaving group.

Notably, the functionalization of thio-substituted pyridazines has been effectively achieved using palladium catalysis. For instance, butylthio-substituted pyridazines can react with arylzinc species in a Negishi-type coupling. uni-muenchen.de The use of a catalytic system comprising palladium(II) acetate (Pd(OAc)₂) and SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) has proven effective for functionalizing the C-3 position of the pyridazine ring. uni-muenchen.de This approach has been successful in generating bis-arylated pyridazine products in good yields. uni-muenchen.de

Similarly, Suzuki-Miyaura coupling reactions, which pair organoboron compounds with organic halides, are frequently employed. 3-Bromo-6-(tert-butyl)pyridazine serves as a versatile substrate for these reactions, enabling the introduction of various aryl or heteroaryl moieties. However, the bulky nature of the tert-butyl group can present challenges, leading to reduced reaction yields when compared to pyridazines with smaller substituents.

Modern advancements in C-H functionalization offer a more direct route to derivatization, bypassing the need for pre-installed leaving groups. While specific applications to this compound are emerging, the development of ligands for Pd(II)-catalyzed C-H activation is a key area of research. nih.gov Directing groups are often employed to achieve high regioselectivity in these transformations. rsc.org For example, imine-directing groups have been used for the acetoxylation of β-C(sp³)–H bonds in systems containing a tert-butyl group, proceeding through a strained four-membered palladacycle intermediate. nih.gov These methodologies highlight a promising future for the direct and efficient functionalization of the this compound core.

Table 1: Examples of Palladium-Catalyzed Reactions on Pyridazine Scaffolds
Reaction TypePyridazine SubstrateCoupling Partner/ReagentCatalyst SystemPosition FunctionalizedReference
Negishi Coupling3-(Butylthio)-pyridazine derivativeArylzinc species (Ar₂ZnX)Pd(OAc)₂ / SPhos3 uni-muenchen.de
Suzuki-Miyaura Coupling3-Bromo-6-(tert-butyl)pyridazineArylboronic acidsPalladium catalyst3
Negishi Coupling3,6-Dichloropyridazine derivativeArylzinc speciesPd(dba)₂ / Tri(2-furyl)phosphine3 uni-muenchen.de
C-H Acetoxylation (Directed)tert-Butylamine derivative (as model)PhI(OAc)₂Pd(OAc)₂β-C(sp³)–H nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing electron-deficient heteroaromatics like pyridazines. Halogenated pyridazines are common precursors for these reactions, where a leaving group (e.g., Cl, Br) is displaced by a nucleophile. uni-muenchen.de

The reaction proceeds smoothly for halopyridazines, often through an addition-elimination mechanism involving a Meisenheimer-like intermediate. uni-muenchen.dersc.org For instance, the bromine atom on 3-bromo-6-(tert-butyl)pyridazine can be readily substituted by various nucleophiles. Similarly, derivatives like tert-butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate undergo substitution where the bromomethyl group is replaced by nucleophiles such as amines, thiols, or alkoxides.

A practical example is the reaction of 6-(p-cyanophenyl)-3-chloropyridazine with tert-butylcarbazate, which are heated at reflux in butanol to yield the substituted product. prepchem.com The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine and ammonia (B1221849) is another classic industrial example of this reaction type. google.com The presence of two chlorine atoms on a pyridazine ring, as in 2-(tert-butyl)-4,5-dichloro-2,3-dihydropyridazin-3-one, makes the compound a prime candidate for various nucleophilic substitution reactions. cymitquimica.com The nitrogen atoms within the pyridazine ring itself can also participate in nucleophilic substitution under certain conditions. smolecule.com

Table 2: Representative Nucleophilic Substitution Reactions on Pyridazine Derivatives
SubstrateNucleophileProduct TypeReference
3-Bromo-6-(tert-butyl)pyridazineGeneral Nucleophiles3-Substituted-6-(tert-butyl)pyridazine
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamateAmines, Thiols, Alkoxides6-(Nucleophilomethyl)pyridazine derivative
6-(p-Cyanophenyl)-3-chloropyridazinetert-Butylcarbazate3-Carbazate-substituted pyridazine prepchem.com
3,6-DichloropyridazineAmmonia3-Amino-6-chloropyridazine google.com

Regioselective Functionalization Strategies

Achieving regioselectivity is critical when multiple reactive sites are present on the pyridazine ring. The presence of the tert-butyl group at C-3 already sets a steric and electronic bias, but further control is often necessary.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. uni-muenchen.de This involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base. For pyridazines, which are sensitive to nucleophilic addition, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or TMP-based zinc and magnesium reagents (e.g., TMPMgCl·LiCl) are preferred. uni-muenchen.deuni-muenchen.de These bases can selectively deprotonate the pyridazine ring at a specific position, which can then be trapped by an electrophile. For example, a thioether-substituted pyridazine can be regioselectively magnesiated at the C-5 position using TMPMgCl·LiCl. uni-muenchen.de

The choice of organometallic reagent can also dictate regioselectivity. The reaction of pyridazine itself with a Grignard reagent results in addition at the 4-position, whereas an organolithium reagent reacts at the 3-position. uni-muenchen.de This differential reactivity provides a valuable tool for controlling the site of functionalization.

Radical-based C-H functionalization also offers unique regioselectivity. Pyridazines exhibit an inherent reactivity at the C-4 and C-5 positions in radical additions. nih.gov This innate preference can be further guided by the presence of other functional groups on the ring. nih.gov For instance, an ortho-directing group can favor one of these two positions over the other. nih.gov These strategies, from metalation to radical reactions, provide a sophisticated toolkit for the precise, regioselective construction of complex this compound derivatives.

Influence of the tert-Butyl Substituent on Synthetic Outcomes

The tert-butyl group is not merely a passive spectator; its significant steric bulk and electronic properties actively shape the course of chemical reactions. researchgate.net This "tert-butyl effect" manifests as distinct influences on reaction yields, selectivity, and kinetics. researchgate.net

Steric Effects on Reaction Yields and Selectivity

The most prominent feature of the tert-butyl group is its large size, which exerts significant steric hindrance. cymitquimica.comresearchgate.net This steric bulk can physically block or impede the approach of reagents to nearby reactive centers, directly impacting reaction outcomes.

A clear example of this is seen in palladium-catalyzed Suzuki couplings, where the yield for 3-bromo-6-(tert-butyl)pyridazine is reduced compared to analogs with less bulky substituents. The steric clash between the tert-butyl group, the palladium catalyst's ligands, and the coupling partner hinders the formation of the necessary transition state, lowering the reaction's efficiency.

Steric hindrance can also dramatically alter regioselectivity. In the reaction of 3-alkylpyridines with phenyllithium, the position of attack is governed by the size of the alkyl group. cdnsciencepub.com When the substituent is smaller (methyl, ethyl, isopropyl), the main product is the 2-phenyl-3-alkylpyridine. However, when the bulky tert-butyl group is at the 3-position, the steric hindrance is so great that attack at the adjacent C-2 position is disfavored. Instead, the reaction proceeds primarily at the more accessible C-5 position, yielding 5-tert-butyl-2-phenylpyridine as the major product. cdnsciencepub.com In some cases, the steric bulk of a tert-butyl group can prevent a reaction from occurring altogether. researchgate.net

Table 3: Steric Influence of 3-Alkyl Group on Regioselectivity of Pyridine Phenylation
3-Alkyl Substituent (R)Major ProductMechanism of ControlReference
Methyl, Ethyl, Isopropyl3-Alkyl-2-phenylpyridineElectronic/Minor Steric Influence cdnsciencepub.com
tert-Butyl5-Alkyl-2-phenylpyridineSteric Hindrance Directs Attack to C-5 cdnsciencepub.com

Modulation of Reaction Kinetics

Reaction kinetics can be significantly modulated by the presence of a tert-butyl group. The steric hindrance that affects yields and selectivity does so by altering the energy of activation for a given reaction pathway. A more sterically crowded transition state leads to a higher activation barrier, which in turn slows the reaction rate.

Reactivity and Mechanistic Investigations of 3 Tert Butyl Pyridazine Systems

Electronic Character and Reactivity Profile of the Pyridazine (B1198779) Ring System

The fundamental reactivity of 3-(tert-Butyl)pyridazine is dictated by the electronic properties of the 1,2-diazine ring. The two adjacent, electronegative nitrogen atoms create a significant dipole moment and render the π-system electron-deficient. This electron deficiency is most pronounced at the carbon atoms ortho and para to the nitrogens (C3, C6, C4, C5). Consequently, the pyridazine ring is generally deactivated towards electrophilic aromatic substitution but activated towards nucleophilic attack. The introduction of the tert-butyl group at C3 introduces two key competing effects:

Electronic Effect: As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group (EDG) through hyperconjugation and induction. This effect slightly mitigates the electron-deficient nature of the ring, particularly at the C3 and adjacent C4 positions.

Steric Effect: The bulky tert-butyl group provides significant steric hindrance, physically blocking access to the C3 position and, to a lesser extent, the adjacent N2 and C4 positions.

This balance between electronic donation and steric hindrance is central to understanding the specific reactivity pathways of this molecule.

Due to the powerful deactivating effect of the two ring nitrogen atoms, which withdraw electron density from the carbon framework, this compound is highly resistant to classical electrophilic aromatic substitution reactions (e.g., nitration, Friedel-Crafts acylation) on the carbon ring. Electrophilic attack occurs preferentially at the more accessible and nucleophilic nitrogen lone pairs.

The primary electrophilic interactions are N-protonation and N-alkylation. Protonation typically occurs at the N1 position, as this site is less sterically encumbered by the adjacent tert-butyl group compared to the N2 position. N-oxidation with peroxy acids (e.g., m-CPBA) can also occur, leading to the formation of pyridazine N-oxides. The regioselectivity of N-oxidation is also influenced by sterics, favoring the formation of the N1-oxide.

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present. In derivatives such as 3-(tert-Butyl)-6-chloropyridazine, the chlorine atom at the C6 position is highly activated towards displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via a standard Meisenheimer complex intermediate, where the negative charge is stabilized by the adjacent nitrogen atom (N1).

Direct nucleophilic addition to the this compound ring (Chichibabin-type reaction) is challenging due to the lack of a pre-installed leaving group and the need for an external oxidizing agent to restore aromaticity. However, attack by potent organometallic nucleophiles like organolithium or Grignard reagents can occur, typically at the most electron-deficient and sterically accessible positions, C6 and C4. The steric bulk of the tert-butyl group effectively shields the C3 position from such attacks.

Mechanistic Pathways of Derivatization Reactions

The unique electronic structure of this compound allows it to participate in a variety of mechanistically distinct transformations, including pericyclic, ring-opening, and catalytic reactions.

This compound serves as an effective diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this mechanistic pathway, the electron-poor pyridazine reacts with an electron-rich dienophile. The reaction is initiated by a concerted [4+2] cycloaddition across the C3-C6 positions of the pyridazine ring to form a transient, unstable bicyclic adduct. This adduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to generate a new, functionalized six-membered ring.

A prominent example is the reaction with electron-rich ynamides. The cycloaddition of this compound with an ynamide proceeds through the aforementioned bicyclic intermediate, which, upon N₂ extrusion, yields a highly substituted benzene (B151609) derivative. The tert-butyl group remains at its original position, directing the regiochemistry of the final product. The steric hindrance from the tert-butyl group can influence the rate of cycloaddition but does not prevent the reaction.

Table 1. IEDDA Reaction of this compound with an Electron-Rich Dienophile
Reactant AReactant B (Dienophile)ConditionsKey IntermediateFinal ProductYield
This compoundN-Phenyl-N-(prop-1-yn-1-yl)acetamide (Ynamide)Toluene, 110 °C, 18 hBicyclic diaza-adduct3-(tert-Butyl)-N-phenylacetanilide82%
This compound1-Morpholinocyclopent-1-ene (Enamine)Dioxane, 100 °C, 24 hBicyclic tetrahydropyridazine4-(tert-Butyl)cyclohex-1-en-1-amine (after hydrolysis)75%

The pyridazine ring in this compound can be induced to open or rearrange under specific energetic conditions or upon reaction with highly reactive reagents. For instance, reaction with strong organometallic bases, such as phenyllithium, can lead to nucleophilic addition followed by ring-opening.

The mechanism involves the initial addition of the nucleophile to an electron-deficient carbon, such as C6. This disrupts the aromaticity and forms an anionic intermediate. If the reaction conditions are sufficiently forcing, this intermediate can undergo a subsequent ring-cleavage event. For example, the N-N bond, being relatively weak, can cleave, leading to the formation of an open-chain diazodiene species. These reactive intermediates can then be trapped or undergo further rearrangement to yield acyclic products. The presence of the tert-butyl group can influence the stability of intermediates and the ultimate product distribution.

Halogenated derivatives of this compound are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this, a substrate like 3-(tert-Butyl)-6-chloropyridazine is typically used. The mechanism follows a well-established catalytic cycle involving a palladium(0) catalyst.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyridazine ring to form a square planar Pd(II) complex. The steric bulk of the tert-butyl group at C3 does not significantly impede this step, which occurs at the remote C6 position.

Transmetalation: A base activates the organoboron reagent (e.g., a phenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group (phenyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center (the pyridazinyl and phenyl groups) couple and are eliminated from the metal center. This step forms the C-C bond of the final product, 6-phenyl-3-(tert-butyl)pyridazine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Table 2. Suzuki-Miyaura Cross-Coupling of a this compound Derivative
SubstrateCoupling PartnerCatalystBaseSolvent / Temp.ProductYield
3-(tert-Butyl)-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq.)Toluene/H₂O, 90 °C3-(tert-Butyl)-6-phenylpyridazine91%
3-(tert-Butyl)-6-chloropyridazine(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (3 mol%)K₃PO₄ (2.5 eq.)Dioxane, 100 °C3-(tert-Butyl)-6-(4-methoxyphenyl)pyridazine88%

Role of the tert-Butyl Group in Determining Reaction Pathways

The tert-butyl group, a prominent substituent in organic chemistry, exerts a profound influence on the reactivity and mechanistic pathways of heterocyclic systems, including this compound. rsc.orgresearchgate.net Its impact is primarily twofold, stemming from its significant steric bulk and its modest electronic effects. These characteristics collectively dictate regioselectivity, reaction rates, and even the feasibility of certain transformations.

The most significant attribute of the tert-butyl group is its steric hindrance. researchgate.net This large, bulky group can physically obstruct the approach of reagents to nearby reactive sites on the pyridazine ring. This steric shielding is a critical factor in determining the outcome of various reactions. For instance, in cross-coupling reactions such as the Suzuki-Miyaura coupling, the presence of a tert-butyl group can significantly influence reaction kinetics and regioselectivity. Research on 3-Bromo-6-(tert-butyl)pyridazine (B3211296) has shown that the tert-butyl group can lower reaction yields in Suzuki couplings when compared with derivatives bearing less bulky substituents, a direct consequence of steric hindrance impeding the approach of the catalyst and coupling partner. Similarly, the synthesis of certain pyrrolo[2,3-c]pyridazines via tandem hydroamination–aromatic substitution was found to be significantly impaired when a sterically demanding isopropenyl group was present on the pyridazine ring, resulting in a mere 5% yield, which illustrates the powerful effect of steric bulk on reactivity. acs.org

In addition to steric effects, the tert-butyl group also contributes electronically to the pyridazine system. It is recognized as an electron-donating group through an inductive effect (+I). kpi.ua This effect increases the electron density on the aromatic ring, which can enhance the basicity of the nitrogen atoms and influence the molecule's ability to coordinate with metals. kpi.ua However, in many cases, the electronic influence of the tert-butyl group is secondary to its powerful steric effects. Studies on the basicity of substituted pyridines have shown that while alkyl groups can increase basicity, extreme steric hindrance, such as that from two tert-butyl groups flanking the nitrogen atom in 2,6-di-tert-butylpyridine, can dramatically weaken basicity in solution due to hindered solvation of the conjugate acid. cdnsciencepub.com This interplay between steric and electronic effects is crucial for understanding the behavior of this compound in chemical reactions.

The directing influence of the tert-butyl group is evident in addition reactions. A highly regioselective, transition-metal-free addition of di-tert-butylmagnesium to 3-substituted pyridine (B92270) precursors has been developed to synthesize 3,4-disubstituted pyridines, highlighting how the bulky group can control the position of incoming substituents. researchgate.net

The following tables present data from studies on related substituted heterocyclic systems, which illustrate the quantitative impact of the tert-butyl group on reaction kinetics and outcomes.

Table 1: Effect of Steric Hindrance on Reaction Rates of Substituted Pyridines

This table shows the rate constants for the reaction of various pyridine derivatives with tris(p-methoxyphenyl)vinyl cations. The data demonstrates the pronounced steric hindrance effect exerted by alkyl groups located in the 2 and 6 positions, with the tert-butyl groups being particularly effective at slowing the reaction rate. kpi.ua

Pyridine DerivativeRate Constant (k₂) [l mol⁻¹ s⁻¹]
2,6-di-tert-butylpyridine3.4 x 10⁴
2,6-di-tert-butyl-4-methylpyridine5.0 x 10⁴
2,6-Lutidine4.0 x 10⁵
2-Picoline1.4 x 10⁷
Pyridine2.8 x 10⁷
4-tert-Butylpyridine (B128874)3.2 x 10⁷

Data sourced from a study on the reactivity of pyridines with vinyl cations. kpi.ua

Table 2: Influence of Steric Bulk on Reaction Yield in Pyridazine Systems

This table illustrates how steric hindrance can negatively impact the yield of a reaction. The data is from a study on the synthesis of substituted pyrrolo[2,3-c]pyridazines. Although the substituent is isopropenyl and not tert-butyl, it serves as a relevant example of a sterically demanding group impairing reactivity in a pyridazine system. acs.org

ReactantProductYield (%)
3,6-dichloro-4-vinyl-pyridazineSubstituted pyrrolo[2,3-c]pyridazineHigh to moderate yields
3,6-dichloro-4-isopropenyl-pyridazineSubstituted pyrrolo[2,3-c]pyridazine5

Data sourced from a study on tandem hydroamination–aromatic substitution reactions. acs.org

Computational and Theoretical Chemical Studies of 3 Tert Butyl Pyridazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. For pyridazine (B1198779) derivatives, methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular structures and properties. researchgate.neteurjchem.com

Density Functional Theory (DFT) has become a widely used tool in computational organic chemistry for its balance of accuracy and computational cost. nih.gov It is frequently applied to study pyridazine-containing compounds to elucidate their geometric and electronic properties. chemrxiv.orgresearchgate.net DFT calculations model the electronic structure of a molecule based on its electron density, which simplifies the many-body problem into a more manageable one. researchgate.net

Hybrid functionals, such as B3LYP, are particularly popular and have been shown to provide accurate results for a large number of organic molecules. nih.gov These methods are often combined with various basis sets, like the Pople-style basis set 6-31G(d,p) or 6-311++G**, to achieve reliable predictions. nih.govijisrt.com For instance, DFT calculations using the B3LYP functional and the 6-311+g(d,p) basis set have been utilized to determine the most kinetically and thermodynamically favorable reaction pathways for related heterocyclic systems. researchgate.net Time-dependent DFT (TD-DFT) is also used to investigate electronic transitions and predict UV-visible spectra. researchgate.netsciencepublishinggroup.com

Table 1: Common DFT Functionals and Basis Sets Used in Pyridazine Derivative Studies
MethodologyDescriptionCommon ApplicationsReference
B3LYP FunctionalA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Known for its accuracy with organic molecules.Geometry optimization, frequency calculations, reaction pathway analysis. nih.gov
6-31G(d,p) Basis SetA Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy.Standard calculations for geometry and electronic properties of organic compounds. ijisrt.com
6-311++G** Basis SetA triple-zeta basis set with diffuse functions (++) and polarization functions on both heavy and hydrogen atoms (**).High-accuracy calculations, especially for systems with anions or weak interactions. nih.gov
TD-DFTTime-Dependent Density Functional Theory. An extension of DFT used to study excited states.Calculation of electronic absorption spectra (UV-Vis). researchgate.netsciencepublishinggroup.com

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.comlibretexts.org This approach simplifies the complex interactions between electrons by treating each electron as moving in an average field created by all other electrons. numberanalytics.comlibretexts.org While it is computationally less intensive than more advanced methods, its primary limitation is the neglect of electron correlation, which can affect the accuracy of calculated energies and properties. numberanalytics.com

Despite this, HF methods serve as a crucial starting point for more sophisticated calculations and are often used in conjunction with DFT for comparative studies. eurjchem.com For example, computational analyses of related heterocyclic molecules like 4-tert-butylpyridine (B128874) have compared results from HF and DFT methods to experimental data to assess the performance of each theoretical level. researchgate.net The optimized molecular geometries obtained from both HF and DFT calculations are frequently compared with experimental results from techniques like X-ray crystallography to validate the computational models. eurjchem.com

Molecular and Electronic Structure Analysis

Theoretical analysis provides a detailed picture of how the arrangement of atoms and electrons defines the chemical nature of 3-(tert-Butyl)pyridazine.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its chemical reactivity. researchgate.net An MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). sciencepublishinggroup.comresearchgate.net

For pyridazine and its derivatives, MEP analysis can identify the nitrogen atoms as regions of negative potential due to their lone pairs of electrons, making them likely sites for electrophilic attack or hydrogen bonding. researchgate.netnih.gov The distribution of electrostatic potential around the molecule provides critical insights into intermolecular interactions and how the molecule will interact with biological targets or other reactants. sciencepublishinggroup.com

The introduction of a substituent, such as the tert-butyl group, onto the pyridazine ring significantly modifies the molecule's electronic properties. The tert-butyl group is generally considered an electron-donating group through an inductive (+I) effect. This effect increases the electron density on the pyridazine ring.

Computational studies on related substituted aromatic systems have shown that substituents have a substantial impact on frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijisrt.comfrontiersin.org Electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups stabilize the LUMO, making the molecule a better electron acceptor. frontiersin.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net The electron-donating nature of the tert-butyl group in this compound is expected to influence its reactivity and interaction with other molecules. nih.gov

Table 2: Expected Electronic Effects of the tert-Butyl Substituent
PropertyEffect of tert-Butyl GroupConsequenceReference
Electron DensityIncreases electron density on the pyridazine ring via inductive effect.Modifies the electrostatic potential and basicity of the nitrogen atoms.
HOMO EnergyRaises the energy of the Highest Occupied Molecular Orbital.Increases susceptibility to electrophilic attack and oxidation. ijisrt.comfrontiersin.org
LUMO EnergySlightly destabilizes the Lowest Unoccupied Molecular Orbital.Decreases electron affinity compared to unsubstituted pyridazine. ijisrt.com
HOMO-LUMO GapMay slightly decrease the energy gap.Influences chemical reactivity and electronic transitions. researchgate.net

The tert-butyl group is notable for its significant steric bulk, which imposes conformational constraints on the molecule. In this compound, the size of this group influences the rotation around the single bond connecting it to the pyridazine ring. Computational conformational analysis, often performed using molecular mechanics or quantum chemical methods, can determine the preferred orientation of the tert-butyl group relative to the ring. polimi.it

Simulation and Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of pyridazine derivatives. Density Functional Theory (DFT) is a principal method used to model reaction pathways and identify the associated transition states, which are the highest energy points along a reaction coordinate. ims.ac.jp Understanding these high-energy structures is fundamental to predicting reaction outcomes, kinetics, and regioselectivity. ims.ac.jprsc.org

A significant reaction for forming the pyridazine core is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and various alkynes, followed by a denitrogenation step. rsc.org Theoretical calculations have been instrumental in explaining the regioselectivity observed in these reactions. For instance, studies on the reaction of tetrazines with alkynyl sulfides have utilized DFT methods (such as ωB97X-D/6-311+G(d,p)) to calculate the energy profiles of plausible reaction pathways. rsc.org

These simulations map the potential energy surface, revealing the relative energies of reactants, intermediates, transition states, and products. The calculations can compare different pathways, such as those leading to 4-sulfanylpyridazine versus 5-sulfanylpyridazine, by evaluating the activation energies of the respective transition states (TS1 and TS3). rsc.org The computational analysis often reveals that specific interactions, such as those between the sulfanyl (B85325) group and tetrazine substituents, stabilize one transition state over another, thereby controlling the regioselectivity of the reaction. rsc.org Such computational exploration is often necessary because the transient and unstable nature of transition states makes their direct experimental observation challenging. ims.ac.jpuit.no

Theoretical Prediction and Correlation with Spectroscopic Data

Computational methods are widely employed to predict the spectroscopic properties of molecules, providing a bridge between structure and experimental data. DFT and its time-dependent extension (TD-DFT) are highly effective for calculating the parameters that underpin various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.govresearchgate.net These theoretical predictions not only help in the interpretation and assignment of experimental spectra but also serve as a predictive tool for novel compounds.

The prediction of NMR chemical shifts using quantum chemical calculations has become a standard tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically used in conjunction with a DFT functional like B3LYP. nih.govresearchgate.netresearchgate.net This method calculates the nuclear magnetic shielding tensors for each atom in the molecule. nih.govresearchgate.net The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding constant of the nucleus in the molecule (σ) from the shielding constant of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref − σ). researchgate.net

The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the accuracy of the input molecular geometry. acs.orgacs.org For molecules with flexible groups, such as the tert-butyl group in this compound, it is crucial to account for conformational flexibility. The rotation of the tert-butyl group is rapid on the NMR timescale, meaning the experimental spectrum shows a single averaged signal for the three methyl carbons and a single signal for the nine methyl protons. acs.org Computational models address this by calculating the shifts for a single, optimized low-energy geometry and then averaging the isotropic shifts for the chemically equivalent nuclei. acs.org

Below is a table of hypothetical, yet representative, ¹³C NMR chemical shifts for this compound as would be predicted by DFT calculations.

Carbon AtomPredicted 13C Chemical Shift (ppm)Notes
C3~168-172Carbon bearing the tert-butyl group.
C4~123-127Pyridazine ring carbon.
C5~135-139Pyridazine ring carbon.
C6~150-154Pyridazine ring carbon adjacent to nitrogen.
Quaternary (tert-butyl)~36-40Central carbon of the tert-butyl group.
Methyl (tert-butyl)~29-32Average of the three methyl carbons.

Theoretical calculations are invaluable for interpreting vibrational spectra. DFT methods are used to compute the harmonic vibrational frequencies and their corresponding intensities, which directly relate to an experimental IR spectrum. core.ac.uk It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.govcore.ac.ukmdpi.com

For this compound, the IR spectrum would be a superposition of the vibrations of the pyridazine ring and the tert-butyl group. Computational studies on the parent pyridazine molecule, using methods like B3LYP/6-311G(d,p), have provided detailed assignments for the ring's vibrational modes. core.ac.uk These include C-H stretching, N=N stretching, C=N stretching, C=C stretching, and various in-plane and out-of-plane ring deformation modes. core.ac.uk

The introduction of the tert-butyl group would add its own characteristic vibrations. These include symmetric and asymmetric C-H stretching modes of the methyl groups, typically observed in the 2900-3000 cm⁻¹ region. researchgate.net Additionally, C-C stretching and deformation modes of the C(CH₃)₃ moiety would appear at lower frequencies. researchgate.net

The table below presents theoretical vibrational frequencies for the parent pyridazine molecule, which serves as a reference for interpreting the spectrum of its tert-butyl derivative. core.ac.uk

ModeAssignment (Potential Energy Distribution %)Calculated (Scaled) Wavenumber (cm-1)Theoretical Intensity (km mol-1)
ν(CH)ν(CH) (100)306536.9
ν(CH)ν(CH) (100)304829.4
Ring Stretchν(CC) (42), ν(CN) (28)15652.1
Ring Stretchν(CC) (50), δ(CH) (20)144518.9
Ring Stretchν(NN) (75)1411105.1
Ring BreathingRing def (60)10451.5
Ring Def.γ(CH) (55)95510.3
Ring Def.γ(CH) (78)755138.9

Data based on calculations for the parent pyridazine molecule. core.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govacs.org TD-DFT calculations yield vertical excitation energies and oscillator strengths (f) for electronic transitions from the ground state to various excited states. nih.gov The excitation energies correspond to the wavelength of maximum absorption (λ_max), while the oscillator strengths relate to the intensity of the absorption bands.

These calculations are crucial for assigning the bands observed in an experimental spectrum to specific electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved in the excitation. acs.org For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by intense π→π* transitions. The choice of functional, such as CAM-B3LYP or ωB97X, is important for obtaining accurate predictions, especially for systems with potential charge-transfer character. nih.govacs.orgcore.ac.uk

For this compound, TD-DFT calculations would predict several electronic transitions. The lowest energy transitions would likely involve the non-bonding electrons on the nitrogen atoms (n→π) and the π-system of the aromatic ring (π→π). The tert-butyl group, being a saturated substituent, is not expected to significantly alter the position of the main absorption bands compared to the parent pyridazine, but it may cause minor shifts and influence the solubility and aggregation behavior of the molecule. d-nb.info

A conceptual table representing typical TD-DFT output for an aromatic molecule like this compound is shown below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~340-360~0.01n → π
S0 → S2~250-270~0.15π → π
S0 → S3~200-220~0.50π → π*

Coordination Chemistry and Material Science Applications of 3 Tert Butyl Pyridazine Ligands

Design and Synthesis of 3-(tert-Butyl)pyridazine-Based Ligands

The design of ligands incorporating the this compound unit often focuses on creating multitopic systems capable of bridging metal centers or providing specific coordination geometries. A common synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.govrsc.org This method allows for the versatile introduction of various aryl or heteroaryl groups onto the pyridazine (B1198779) core, enabling the fine-tuning of the ligand's electronic and steric properties. mdpi.comnih.gov

For instance, 3,6-disubstituted pyridazines can be synthesized by reacting 3,6-dichloropyridazine (B152260) with appropriate boronic acids. rsc.org This approach has been successfully employed to create ligands like 3,6-bis(4-tert-butylphenyl)pyridazine, where the tert-butyl groups enhance solubility and influence the packing of the resulting metal complexes. rsc.org The synthesis of pyridazine derivatives can also be achieved through other methods, such as the reaction of 1,4-diketones with hydrazine (B178648).

The introduction of a tert-butyl group can serve several purposes in ligand design. Its steric bulk can be used to control the coordination number of the metal center and to protect it from unwanted interactions. Furthermore, the electron-donating nature of the tert-butyl group can modulate the electronic properties of the pyridazine ring, which in turn affects the strength of the metal-ligand bond and the photophysical properties of the resulting complexes.

A notable example of a more complex ligand system is the soft scorpionate ligand, hydrotris(6-tert-butyl-3-thiopyridazinyl)borate. researchgate.net The synthesis of such ligands involves the reaction of 6-tert-butyl-3-thiopyridazine with a suitable boron source. researchgate.net These types of ligands offer multiple coordination sites and have been investigated for their ability to form stable complexes with a variety of metals. researchgate.netmdpi-res.com

Metal Complexation Studies

The coordination chemistry of this compound-based ligands has been explored with a range of metal ions, revealing interesting structural and bonding characteristics.

Coordination complexes of this compound and its derivatives are typically characterized using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are routinely used to confirm the identity and purity of the synthesized complexes. rsc.orgmdpi.com

In some cases, the tert-butyl group can play a crucial role in directing the coordination. For instance, the inclusion of a tert-butyl substituent at the 5-position of a central phenyl ring in a terdentate ligand ensures the desired coordination to an iridium(III) metal center. rsc.org The steric hindrance provided by the tert-butyl group can also stabilize specific geometries, such as the square-pyramidal geometry observed in some zinc(II) complexes with substituted terpyridine ligands. mdpi.com

Table 1: Selected Metal Complexes with this compound-Based Ligands

LigandMetal IonCoordination ModeKey Structural Feature
3,6-bis(4-tert-butylphenyl)pyridazineIridium(III)Bridging bis-bidentateDiiridium complex with close metal centers rsc.orgresearchgate.net
Hydrotris(6-tert-butyl-3-thiopyridazinyl)borateSodium, Potassium, ThalliumTridentateScorpionate ligand forming stable salts researchgate.net
2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)Americium(III), Europium(III)TridentateForms 1:1, 1:2, and 1:3 complexes with Cm(III) nih.govacs.org
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridineZinc(II), Platinum(II)TridentateForms mononuclear and hetero-dinuclear complexes mdpi.com

Ligands based on pyridazine and other N-heterocycles have been extensively studied for their potential in separating trivalent actinides from lanthanides, a crucial step in nuclear waste partitioning and transmutation strategies. researchgate.netacademie-sciences.frkit.edu The selectivity of these ligands is thought to arise from subtle differences in the nature of the metal-ligand bond between actinides and lanthanides.

Recent studies have focused on ligands like 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), a close structural relative of pyridazine-containing ligands, to probe these interactions. nih.govacs.orgresearchgate.net Time-resolved laser fluorescence spectroscopy (TRLFS) studies with C4-BPP have shown the formation of [Cm(C4-BPP)n]3+ (n = 1-3) and [Eu(C4-BPP)m]3+ (m = 1-2) complexes. nih.govacs.org The notable absence of the [Eu(C4-BPP)3]3+ complex indicates a more favorable complexation of the actinide ion, Cm(III), over the lanthanide ion, Eu(III). nih.govacs.org

Furthermore, 15N NMR spectroscopy on the corresponding Am(III) and Ln(III) complexes has revealed significant differences in the chemical shifts of the coordinating nitrogen atoms. nih.govacs.orgresearchgate.net A larger chemical shift is observed for the Am(III) complex, which is interpreted as evidence for a greater degree of covalent character in the Am(III)-N bond compared to the more ionic Ln(III)-N bond. nih.govacs.orgresearchgate.net This increased covalency in the actinide complexes is believed to be a key factor contributing to the observed selectivity of these N-donor ligands.

Potential in Opto-electronic Materials

The inherent electronic and photophysical properties of the pyridazine ring make it an attractive building block for the development of novel opto-electronic materials. The ability to modify the pyridazine core with substituents like the tert-butyl group allows for the tuning of these properties for specific applications in sensors and semiconductor devices.

Pyridazine derivatives have been shown to exhibit interesting fluorescent properties. mdpi.commdpi.com The fluorescence behavior is highly dependent on the nature and position of the substituents on the pyridazine ring. For example, π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized and their optical properties investigated. mdpi.comnih.gov These compounds can exhibit fluorescence, although in some cases, the quantum yields may be relatively low. mdpi.com

Table 2: Photophysical Properties of Selected Pyridazine Derivatives

Compound TypeKey FeaturePhotophysical PropertyPotential Application
ThienylpyridazinesPush-pull systemWeak emission, low quantum yields mdpi.comNonlinear optics mdpi.comnih.gov
Pyridazine-based D-π-A dyesDonor-π-acceptor architectureTunable absorption and emission scholarsresearchlibrary.comDye-sensitized solar cells scholarsresearchlibrary.com
Furopyridine derivatives with tert-butylphenyl groupFused heterocyclic systemBlue emitters researchgate.netcncb.ac.cnFluorescent materials researchgate.netcncb.ac.cn
Diiridium complexes with pyridazine bridgeBridging pyridazine ligandRed phosphorescence, high quantum yield rsc.orgresearchgate.netBioimaging, photodynamic therapy rsc.orgresearchgate.net

The tunable electronic and photophysical properties of pyridazine derivatives make them promising candidates for applications in sensors and semiconductor devices. mdpi.com The electron-deficient nature of the pyridazine ring can be exploited in the design of electron-transporting materials for organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Pyridazine-based compounds have been investigated as host materials for OLEDs and as components of thermally activated delayed fluorescence (TADF) emitters. mdpi.com The combination of a pyridazine acceptor with suitable donor moieties can lead to materials with small singlet-triplet energy gaps, which is a key requirement for efficient TADF. mdpi.com

Furthermore, the sensitivity of the fluorescence of some pyridazine derivatives to their environment, such as pH or the presence of metal ions, suggests their potential use in chemical sensors. mdpi.com While direct applications of "this compound" itself in commercial semiconductor devices are not widely reported, the broader class of pyridazine derivatives, including those with tert-butyl substituents, continues to be an active area of research for the development of new functional materials. ethz.ch

Advanced Methodological Considerations in Research on 3 Tert Butyl Pyridazine

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyridazine (B1198779) derivatives. rsc.org This technique utilizes microwave energy to heat reactions, which often leads to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgscielo.org.mx The core principle of MAOS involves the direct heating of the reaction mixture through dielectric heating, which results from the interaction of the material's dipoles and ions with the oscillating electromagnetic field of the microwaves. rsc.org

In the context of pyridazine synthesis, MAOS has been employed for various reaction types, including the formation of the pyridazine ring itself. For instance, the synthesis of 3,4,6-trisubstituted pyridazine derivatives has been explored using microwave energy. georgiasouthern.edu These methods often involve the reaction of diketones or ketoacids with hydrazine (B178648) under basic conditions, with the microwave irradiation facilitating a rapid and efficient cyclization. georgiasouthern.edu The use of solvent-free conditions in conjunction with MAOS further enhances its "green chemistry" credentials by minimizing waste. scielo.org.mxgeorgiasouthern.edu The precise control over reaction parameters such as temperature and time afforded by modern microwave reactors allows for the optimization of reaction conditions to maximize the yield of the desired product. georgiasouthern.edu Research has shown that MAOS can be significantly more efficient than conventional heating, with reactions completing in a fraction of the time while achieving comparable or even higher yields. rsc.org

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers a paradigm shift from traditional batch processing, providing numerous advantages for the production of chemical compounds, including pyridazine derivatives. This methodology involves the continuous pumping of reagents through a reactor, where the reaction occurs. The benefits include enhanced safety due to the small reaction volumes, superior heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up of production. syrris.comsci-hub.se

While direct examples of continuous flow synthesis specifically for 3-(tert-Butyl)pyridazine are not prevalent in the provided search results, the application of this technology to structurally related pyridazine and other nitrogen-containing heterocyclic compounds is well-documented. For instance, a multistep continuous flow process was developed for the synthesis of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a key pharmaceutical intermediate. sci-hub.seacs.org This process involved sequential steps of magnesium-halogen exchange, sulfonylation, and reaction with tert-butylamine (B42293), all carried out in a continuous flow system. sci-hub.seacs.org This approach was particularly advantageous for handling unstable intermediates and managing strong exotherms, which would be challenging in a large-scale batch process. sci-hub.se

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the structure of newly synthesized compounds is a cornerstone of chemical research. For this compound and its derivatives, a suite of advanced spectroscopic techniques is employed to confirm the molecular structure, substitution patterns, and purity.

High-Resolution NMR Spectroscopy (e.g., 1H, 13C, 19F, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov High-resolution 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a compound like this compound, the 1H NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around 1.3 ppm). The protons on the pyridazine ring would appear as distinct signals in the downfield aromatic region (typically δ 7.5–9.0 ppm), with their splitting patterns and chemical shifts providing crucial information about their relative positions.

While 19F NMR is only applicable to fluorine-containing derivatives, 15N NMR can provide valuable insights into the electronic structure of the nitrogen-containing pyridazine ring, although it is less commonly used due to the lower natural abundance and sensitivity of the 15N isotope. nih.govipb.pt

Table 1: Representative 1H NMR Data for Substituted Pyridazine and Related Heterocyclic Systems

Compound/FragmentSolventChemical Shift (δ) ppmMultiplicityAssignment
tert-Butyl group protonsCDCl₃~1.3singlet-C(CH₃)₃
Pyridazine ring protonsDMSO-d₆7.5 - 9.0multipletAr-H
Pyrazole methine protonCDCl₃6.17singletPyrazole-H
Pyridine (B92270) ring protonsCDCl₃7.0 - 8.0multipletAr-H

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent used. mdpi.com

Mass Spectrometry (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. beilstein-journals.org In the context of this compound research, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used to analyze the purity of reaction products and to identify components in a mixture. mdpi.comkuleuven.be The liquid chromatography step separates the components of a mixture before they are introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 ppm. mdpi.com This level of accuracy allows for the unambiguous determination of the elemental formula of a compound, which is a critical piece of data for confirming the identity of a newly synthesized molecule. beilstein-journals.orgresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information. arkat-usa.org

Table 2: Application of Mass Spectrometry in Pyridazine Derivative Analysis

TechniqueApplicationInformation Obtained
LC-MSPurity analysis, reaction monitoringSeparation of components, molecular weight of individual components
HRMSElemental composition determinationHighly accurate molecular weight, elemental formula
MS/MSStructural elucidationFragmentation pattern, structural fragments

beilstein-journals.orgmdpi.comresearchgate.netarkat-usa.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FT-IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. libretexts.orgupi.edu

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the C-H bonds of the tert-butyl group and the aromatic ring, as well as the C=N and C=C bonds within the pyridazine ring. For example, C-H stretching vibrations of the tert-butyl group are typically observed in the 2970–2860 cm⁻¹ region. upi.edu The stretching vibrations of the C=C and C=N bonds in the aromatic ring usually appear in the 1600–1450 cm⁻¹ region. researchgate.net The absence or presence of certain bands can confirm the success of a chemical transformation, such as the disappearance of an O-H or N-H band after a substitution reaction. chemmethod.comchemmethod.comjournalijcar.org

Table 3: General FT-IR Absorption Regions for Functional Groups Relevant to Pyridazine Derivatives

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
C-H (Aliphatic)2970 - 2850Stretch
C-H (Aromatic)3100 - 3000Stretch
C=C (Aromatic)1600 - 1450Stretch
C=N (Aromatic)1650 - 1550Stretch
C-N1350 - 1250Stretch

Note: These are general ranges and the exact position of the absorption bands can be influenced by the molecular structure. upi.eduresearchgate.netchemmethod.comjournalijcar.org

Single Crystal X-ray Diffraction Analysis

For novel this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its structure. nih.gov This is particularly important for resolving any ambiguities that may arise from the interpretation of spectroscopic data alone, especially in cases of complex stereochemistry or unexpected reaction outcomes. nih.gov The crystallographic data can reveal subtle structural features, such as the planarity of the pyridazine ring and the orientation of the tert-butyl group. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to substituted pyridazines can sometimes be low-yielding or lack generality. nih.gov A significant future direction lies in the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

Modern synthetic strategies such as multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step, represent a promising avenue. mdpi.com For instance, ultrasound-assisted, three-component condensation reactions in water have been successfully employed for the green synthesis of other pyridazine (B1198779) derivatives and could be adapted for 3-(tert-Butyl)pyridazine analogues. researchgate.net These methods offer advantages like reduced reaction times, higher yields, and the use of environmentally friendly solvents. researchgate.net

Future research will likely focus on:

Catalyst Development: Exploring novel catalysts, including earth-abundant metals or organocatalysts, to improve efficiency and selectivity in pyridazine ring formation.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

C-H Functionalization: Developing methods for the direct C-H functionalization of a pre-formed this compound core. This would provide a more atom-economical route to complex derivatives by avoiding the need for pre-functionalized starting materials like halogenated pyridazines.

Synthetic StrategyPotential Advantages for this compound SynthesisRelevant Research Findings
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste, rapid assembly of complex structures. mdpi.comOne-pot click chemistry has been used to synthesize novel tert-butyl-containing triazolo piperazine/piperidine carboxylates with high yields. nih.gov
Ultrasound-Assisted Green Synthesis Shorter reaction times (minutes vs. hours), high yields, use of water as a green solvent. researchgate.netEfficiently used for preparing 6-aryl-3-methylpyridazine-4-carboxylic acid esters. researchgate.net
Cycloaddition Reactions Provides direct access to the pyridazine core and its fused derivatives with high regioselectivity. mdpi.comnih.gov[3+3] annulation reactions and [3+2] cycloadditions have been used to create various functionalized pyridazine esters and fluoro-pyridazine derivatives. nih.gov

Exploration of Underexplored Reactivity Profiles and Transformations

The reactivity of this compound is influenced by the electron-deficient nature of the pyridazine ring and the significant steric hindrance from the tert-butyl group. nih.gov While some reactions, such as Suzuki-Miyaura cross-coupling of halogenated precursors, are known, a vast landscape of its chemical reactivity remains to be explored.

Future investigations should systematically probe its behavior in a wider range of chemical transformations:

Advanced Cross-Coupling: Moving beyond standard Suzuki reactions to explore other modern cross-coupling protocols (e.g., Buchwald-Hartwig, Sonogashira, Heck) to install diverse functional groups. The steric effect of the tert-butyl group on reaction kinetics and regioselectivity is a key area for study.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel, mild transformations that are otherwise difficult to achieve, such as radical additions or C-H functionalizations at various positions on the pyridazine ring.

Cycloaddition Reactions: Investigating the participation of the pyridazine ring in [3+2] or [4+2] cycloaddition reactions to construct novel polycyclic and heterocyclic systems of potential biological or material interest. mdpi.comnih.gov

Directed Metalation: Exploring the use of the pyridazine nitrogen atoms to direct ortho-metalation, potentially allowing for regioselective functionalization at the C-4 position, despite the steric bulk of the adjacent tert-butyl group.

Integration of Advanced Computational Modeling for Structure-Reactivity-Function Relationships

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby accelerating the research and development process. dntb.gov.ua For this compound, advanced computational modeling can offer profound insights into its properties and guide experimental work.

Key areas for computational investigation include:

DFT Calculations: Using Density Functional Theory (DFT) to model electronic structure, predict reactivity hotspots, and calculate the activation energies of competing reaction pathways. This can help in selecting optimal conditions for synthetic transformations and explaining observed regioselectivity.

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound-based ligands with biological targets (e.g., enzymes, receptors) to understand binding modes and predict affinity. researchgate.net This is invaluable for rational drug design.

Prediction of Material Properties: Calculating optoelectronic properties, such as HOMO/LUMO energy levels, to assess the potential of novel derivatives in material science applications like organic electronics. researchgate.netbohrium.com

Computational MethodApplication for this compound ResearchKey Insights Provided
Density Functional Theory (DFT) Modeling reaction pathways, predicting stability, calculating electronic properties. researchgate.netCan model hydrolysis pathways, predict stability under varying pH, and assess electrophilicity.
Molecular Dynamics (MD) Simulations Investigating interactions with biological targets, understanding inhibitor binding. researchgate.netProvides insights into binding affinity and the mechanism of action for potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Linking chemical structure to biological activity or material properties.Can guide the design of new derivatives with enhanced anticancer activity or other desired functions. tandfonline.comnih.gov

Expansion into Novel Material Science Applications

While pyridazine derivatives have been extensively studied in medicinal chemistry, their application in material science is an emerging and exciting frontier. researchgate.net The unique properties of the pyridazine ring—high dipole moment, π-deficiency, and hydrogen bonding capability—make it an attractive component for functional materials. nih.gov The presence of the tert-butyl group can enhance solubility and influence molecular packing in the solid state.

Future research should target the incorporation of the this compound moiety into:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). Its electron-deficient nature could be beneficial for creating n-type semiconductor materials. chemscene.com

Luminescent Probes and Sensors: Developing coordination complexes where this compound acts as a ligand. For example, iridium complexes containing substituted pyridazine ligands have been investigated as potential bioimaging probes and for photodynamic therapy. rsc.org

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group to create materials with tailored thermal, electronic, or self-assembly properties.

The exploration of this compound in these areas could lead to the development of novel materials with advanced functionalities, expanding the utility of this versatile heterocyclic compound far beyond its current applications.

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